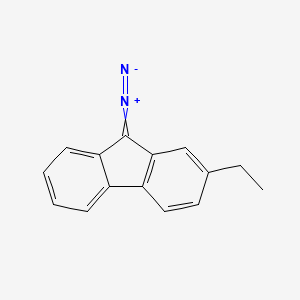
9-Diazo-2-ethyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Diazo-2-ethyl-9H-fluorene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of this compound consists of a fluorene backbone with an ethyl group at the 2-position and a diazo group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 9-Diazo-2-ethyl-9H-fluorene involves the diazotization of 2-ethyl-9H-fluorene. This process typically includes the following steps:
Formation of the Diazonium Salt: The starting material, 2-ethyl-9H-fluorene, is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) to form the corresponding diazonium salt.
Conversion to Diazo Compound: The diazonium salt is then treated with a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of diazo compound synthesis can be applied. Industrial production would likely involve large-scale diazotization reactions under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Diazo-2-ethyl-9H-fluorene undergoes various types of chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction involves the addition of the diazo compound to a dipolarophile, such as an alkene or alkyne, to form a five-membered ring.
Substitution Reactions: The diazo group can be substituted by other nucleophiles, leading to the formation of different functionalized fluorenes.
Common Reagents and Conditions
1,3-Dipolar Cycloaddition: Typically carried out in the presence of a solvent like dichloromethane at room temperature or slightly elevated temperatures.
Substitution Reactions: Often performed using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Spiropyrazole Derivatives: Formed from 1,3-dipolar cycloaddition reactions.
Functionalized Fluorenes: Resulting from substitution reactions.
Scientific Research Applications
9-Diazo-2-ethyl-9H-fluorene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules, including heterocycles and polycyclic compounds.
Material Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 9-Diazo-2-ethyl-9H-fluorene primarily involves the reactivity of the diazo group. The diazo group can participate in various reactions, such as cycloadditions and substitutions, by acting as a source of nitrogen or as a reactive intermediate. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
9-Diazo-9H-fluorene: Similar structure but lacks the ethyl group at the 2-position.
2-Diazofluorene: Another diazo compound with a different substitution pattern on the fluorene backbone.
Uniqueness
9-Diazo-2-ethyl-9H-fluorene is unique due to the presence of both the diazo group and the ethyl group on the fluorene backbone
Properties
CAS No. |
38293-94-6 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
9-diazo-2-ethylfluorene |
InChI |
InChI=1S/C15H12N2/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(17-16)14(12)9-10/h3-9H,2H2,1H3 |
InChI Key |
HRZAWHMUJWTDII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=CC=CC=C3C2=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


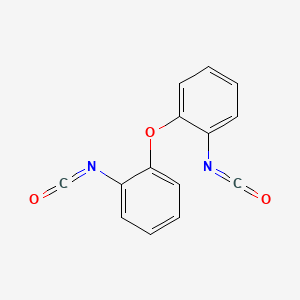
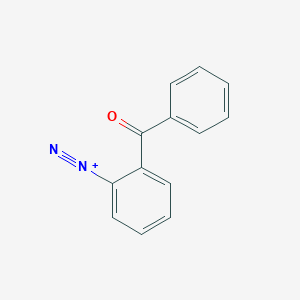
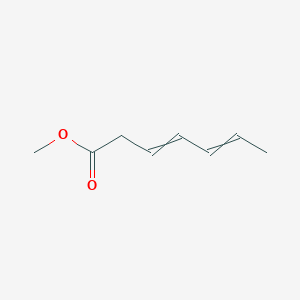




![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
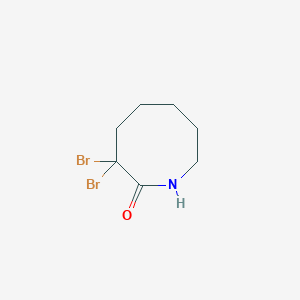
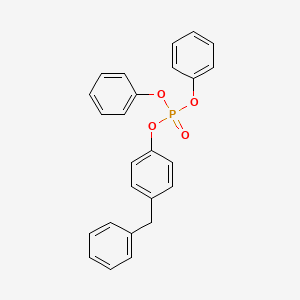
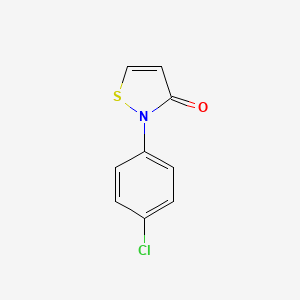
![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
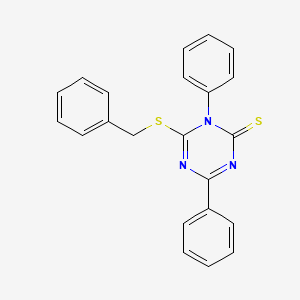
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
